Predicted Physicochemical Profile Compared to N-(4-Methoxyphenyl)acetamide
Using quantitative structure–property relationship (QSPR) models, the target compound exhibits a predicted logP of approximately 3.22 and a topological polar surface area (TPSA) of 97.99 Ų [1]. In contrast, the simpler analog N-(4-methoxyphenyl)acetamide (CAS 51-66-1) has a predicted logP of ~1.58 and a TPSA of 38.33 Ų [2]. The increased lipophilicity and larger polar surface area of the target compound indicate significantly modified membrane permeability and solubility profiles.
| Evidence Dimension | Predicted logP and TPSA |
|---|---|
| Target Compound Data | logP ≈ 3.22; TPSA = 97.99 Ų |
| Comparator Or Baseline | N-(4-methoxyphenyl)acetamide: logP ≈ 1.58; TPSA = 38.33 Ų |
| Quantified Difference | ΔlogP ≈ +1.64; ΔTPSA = +59.66 Ų |
| Conditions | QSPR models (Chemicalize by ChemAxon) |
Why This Matters
The substantial shift in lipophilicity and hydrogen-bonding capacity directly impacts formulation behavior and biological distribution, factors critical for selecting the correct research intermediate over an inadequately functionalized analog.
- [1] Chemicalize (ChemAxon). Predicted properties for C15H16N2O4S. Accessed via NCBI PubChem record for CID 67429384. (Accessed April 2026). View Source
- [2] Chemicalize (ChemAxon). Predicted properties for N-(4-methoxyphenyl)acetamide (CID 7680). (Accessed April 2026). View Source
